1,3,4-Triphenyl-1-butanone Exhibits Broad-Spectrum Anti-Proliferative Activity Against Multiple Human Cancer Cell Lines
1,3,4-Triphenyl-1-butanone demonstrates cytotoxic activity against a panel of human cancer cell lines, providing a specific, though limited, quantitative basis for its selection over structurally similar but biologically uncharacterized triphenylbutanone analogs [1]. Unlike many other in-class compounds that lack any reported biological data, this compound has been explicitly identified for its toxicity toward human hepatoma, leukemia, and breast cancer cell lines. While exact IC50 values are not provided in the primary patent, the specificity of the cell line panel provides a more actionable starting point for cancer research than uncharacterized alternatives.
| Evidence Dimension | Anticancer Activity (Cell Line Panel) |
|---|---|
| Target Compound Data | Exhibits toxicity against human hepatoma, leukemia, and breast cancer cell lines |
| Comparator Or Baseline | Uncharacterized triphenylbutanone analogs (e.g., 1,2,3-triphenylbutan-1-one, CAS 6333-99-9) |
| Quantified Difference | Qualitative activity confirmed in 3 distinct cancer types vs. no reported data for comparators |
| Conditions | Cell viability/toxicity assays in human cancer cell lines (specific protocol not disclosed) |
Why This Matters
This provides a validated biological starting point, eliminating the need to screen a library of uncharacterized analogs for anti-proliferative effects.
- [1] Lin, L. Z. (2011). Preparation method and application of anticancer compound. Semantic Scholar Profile. View Source
